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molecular formula C13H22OSi B8510672 tert-Butyl-dimethyl-o-tolyloxy-silane CAS No. 62790-79-8

tert-Butyl-dimethyl-o-tolyloxy-silane

Cat. No. B8510672
M. Wt: 222.40 g/mol
InChI Key: KMGYVHNBKRHULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595315B2

Procedure details

Add TBDMSCl (4.6 g, 30.5 mmol) to a solution of o-cresol (3 g, 28 mmol) and imidazole (2.08 g, 30.5 mmol) in 25 ml of dry DMF and stir at room temperature. After 7 h, pour the reaction into H2O and extract with hexane twice. Combine the organic layers, wash with H2O, dry over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with hexane to afford pure (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane as colourless oil. Add AIBN (330 mg, 1.98 mmol) to a solution of NBS (3.87 g, 21.76 mmol) and (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane (4.4 g, 19.78 mmol) in 100 ml of CCl4 and stir at reflux for 6 h. Concentrate the solvent under reduced pressure, add hexane and filter the solid. Wash the hexane with a saturated aqueous solution of NaHCO3 and H2O. Dry the organic phase over Na2SO4, filter and concentrate under reduced pressure to obtain [2-(bromomethyl)phenoxy](1,1-dimethylethyl)dimethylsilane as colourless oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])[CH3:3].[C:9]1([CH3:16])[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][CH:10]=1.N1C=CN=C1.O>CN(C=O)C>[CH3:1][C:2]([Si:5]([CH3:7])([CH3:6])[O:15][C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:16])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
2.08 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
pour
EXTRACTION
Type
EXTRACTION
Details
extract with hexane twice
WASH
Type
WASH
Details
wash with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography on silica gel eluting with hexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(C)(C)[Si](OC1=C(C=CC=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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